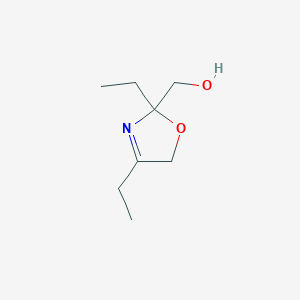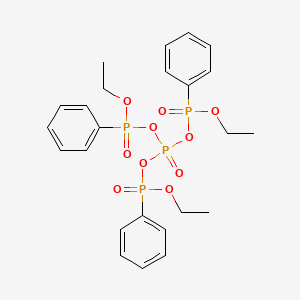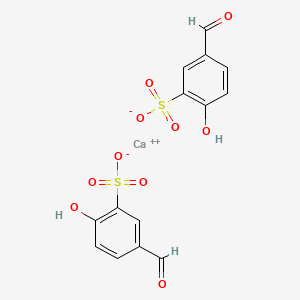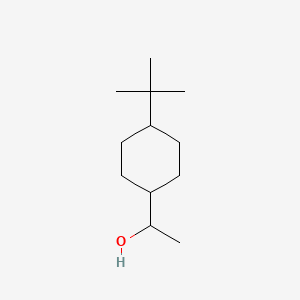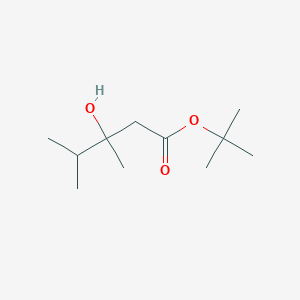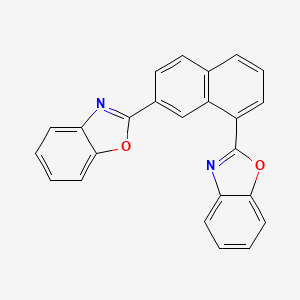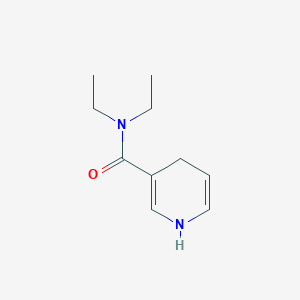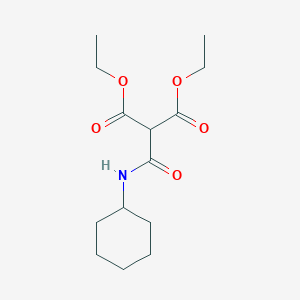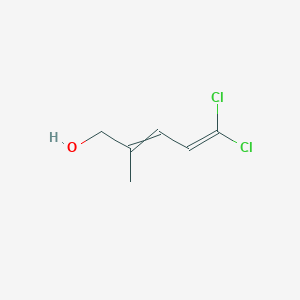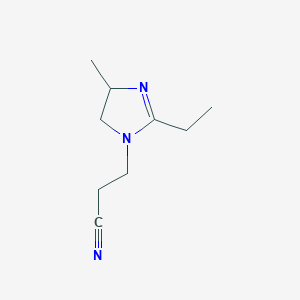
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the imidazole ring, along with a propanenitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles in good yields and high regioselectivity .
Industrial Production Methods
Industrial production of imidazole derivatives often involves scalable synthetic routes with decreased reaction steps. For example, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one has been achieved using a scalable synthetic route that reduces the number of reaction steps, paving the way for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel and copper catalysts for cyclization and oxidation reactions. Conditions such as mild temperatures and the presence of specific solvents can influence the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of amido-nitriles can lead to the formation of disubstituted imidazoles .
Scientific Research Applications
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, imidazole derivatives can inhibit certain enzymes, leading to antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound is similar in structure but lacks the ethyl and propanenitrile groups.
3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl-2-oxo-1H-pyrrole-1-carboxamide: Another similar compound with different functional groups.
Uniqueness
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl and propanenitrile groups differentiates it from other imidazole derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
63297-35-8 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-(2-ethyl-4-methyl-4,5-dihydroimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C9H15N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h8H,3-4,6-7H2,1-2H3 |
InChI Key |
LEQYIFUALGBICA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(CN1CCC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


